molecular formula C12H16N4O2S B11178401 N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11178401
M. Wt: 280.35 g/mol
InChI Key: WGVONSINZRLBFC-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a tetrahydro-1,3,5-triazine ring, which is further connected to a benzenesulfonamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a nitrile can lead to the formation of the triazine ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the triazine ring with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
  • N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

Uniqueness

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C12H16N4O2S/c17-19(18,11-4-2-1-3-5-11)15-12-13-8-16(9-14-12)10-6-7-10/h1-5,10H,6-9H2,(H2,13,14,15)

InChI Key

WGVONSINZRLBFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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